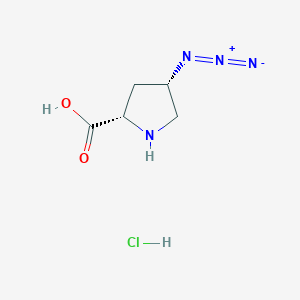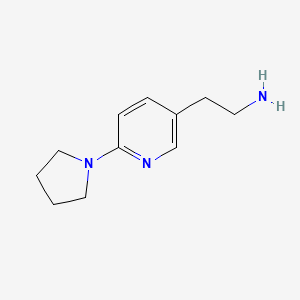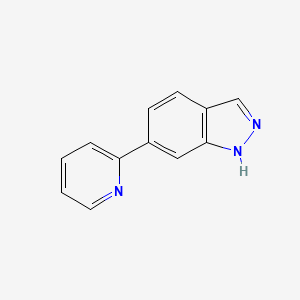
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1116339-74-2 and a molecular weight of 250.3 . Its IUPAC name is ethyl 2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involved the use of organolithium reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3 .Aplicaciones Científicas De Investigación
Synthesis and Imaging Agents
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate and its derivatives have been used in the synthesis of various compounds with potential medical applications. For instance, Wang et al. (2018) synthesized a compound using this chemical as part of a process to create a PET (Positron Emission Tomography) imaging agent for detecting IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Anti-Tubercular Properties
Research by Vavaiya et al. (2022) involved the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, which demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting potential anti-tubercular properties (Vavaiya et al., 2022).
Role in the Synthesis of Anticancer Agents
Rahmouni et al. (2016) reported the synthesis of novel pyrazolopyrimidines derivatives, which included variations of this compound. These derivatives showed potential as anticancer and anti-5-lipoxygenase agents, indicating a role in developing new cancer therapies (Rahmouni et al., 2016).
Chemical Synthesis and Reactions
Several studies have focused on the chemical reactions and syntheses involving this compound. For example, Youssef et al. (2011) described the hydrolysis and transformation of related compounds to create heterocyclic systems with potential biological activity, including antimicrobial properties (Youssef et al., 2011).
Inhibitors of Gene Expression
Palanki et al. (2002) synthesized analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate as inhibitors of AP-1 and NF-κB mediated gene expression, showing its potential in controlling gene expression mechanisms (Palanki et al., 2002).
Antihypertensive Agents
Bayomi et al. (1999) explored 1,2,4-triazolo[1,5-alpha]pyrimidines bearing this compound structures as potential antihypertensive agents, demonstrating the compound's relevance in cardiovascular drug development (Bayomi et al., 1999).
Mecanismo De Acción
Target of Action
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Mode of Action
The interaction of this compound with its targets results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound’s action on these pathways leads to downstream effects that contribute to its neuroprotective and anti-inflammatory properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, which reduces inflammation . Additionally, it decreases the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3, which contributes to its neuroprotective effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for neurological function and disorders.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s catalytic activity, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in prolonged effects on cholinergic signaling and neuronal function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling by inhibiting acetylcholinesterase activity, leading to improved cognitive function and memory . At high doses, this compound can have toxic effects, including neurotoxicity and adverse impacts on other physiological systems. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is important for its function and activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONRKCYOPKYPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705227 | |
| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1116339-74-2 | |
| Record name | Ethyl 2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




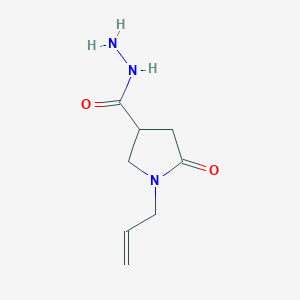
![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)



![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
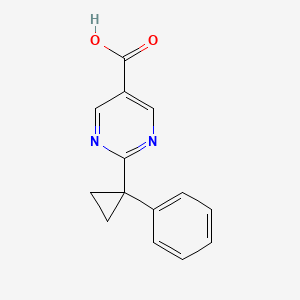

![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)
